8-Deacetylyunaconitine
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Overview
Description
8-Deacetylyunaconitine is a diterpenoid alkaloid derived from the roots of Aconitum species, particularly Aconitum forrestii and Aconitum vilmorinianum . This compound is known for its complex chemical structure and significant biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Deacetylyunaconitine can be extracted from the roots of Aconitum species using accelerated solvent extraction combined with pH-zone-refining counter-current chromatography . The major extraction parameters for accelerated solvent extraction include the type of solvent, temperature, and extraction time. The pH-zone-refining counter-current chromatography helps in the purification of the compound.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available methods focus on laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: 8-Deacetylyunaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
8-Deacetylyunaconitine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound for studying the chemical properties and reactions of diterpenoid alkaloids.
Industry: Although not widely used in industrial applications, its unique chemical structure makes it a valuable compound for developing new pharmaceuticals and bioactive molecules.
Mechanism of Action
8-Deacetylyunaconitine is similar to other diterpenoid alkaloids derived from Aconitum species, such as yunaconitine and crassicauline A . it is unique due to its specific chemical structure and biological activities. Unlike yunaconitine, which is more toxic, this compound presents a lower toxicity profile, making it a safer alternative for research and potential therapeutic applications .
Comparison with Similar Compounds
- Yunaconitine
- Crassicauline A
- Aconitine
- Mesaconitine
- Hypaconitine
Properties
Molecular Formula |
C33H47NO10 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,30+,31+,32-,33+/m1/s1 |
InChI Key |
DHVYLCVNTWPXSI-XKZPYEFZSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |
Origin of Product |
United States |
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